5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, chlorine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the synthesis efficiently. The use of automated systems and real-time monitoring can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield biaryl compounds, while substitution reactions with nucleophiles can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups can influence its binding affinity and reactivity with biological molecules. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridines and trifluoromethyl-substituted pyridines, such as:
- 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
- 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
- 5-Bromo-4-chloro-3-(trifluoromethyl)pyridine
Uniqueness
What sets 5-Bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the design of selective inhibitors or catalysts .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c1-14-6-4(7(10,11)12)5(9)3(8)2-13-6/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLXSJCEAGYTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1C(F)(F)F)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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